4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-ethyl-5-(3-methylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-8(12-13-10(7)11)9-6(2)4-5-14-9/h4-5H,3H2,1-2H3,(H3,11,12,13) |
InChI Key |
XUOWHFSNPVCYOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=C(C=CS2)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Methylthiophene-2-Carbaldehyde with Hydrazine Derivatives
The most common and direct synthetic route involves the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine or substituted hydrazines, followed by cyclization to form the pyrazole ring. This method typically proceeds as follows:
- Step 1: Condensation of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate in ethanol or another suitable solvent.
- Step 2: Cyclization under reflux or controlled heating to close the pyrazole ring.
- Step 3: Introduction of the ethyl substituent at the 4-position, often achieved via alkylation or by using ethyl-substituted hydrazine derivatives.
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Ethanol, Acetic acid |
| Temperature | Reflux (~78°C for ethanol) or 100-120°C |
| Catalyst | Acid catalysts like p-toluenesulfonic acid (p-TsOH) may be used |
| Reaction Time | 1–24 hours depending on scale and method |
This method yields the target compound with purity typically above 95%, with yields ranging from 55% to 80% depending on optimization.
Ester and Oxonitrile Intermediate Route with Sonication
A more elaborate method involves multi-step synthesis starting from carboxylic acids:
- Step 1: Conversion of carboxylic acid to methyl ester via reflux with methanol and sulfuric acid under nitrogen.
- Step 2: Formation of oxonitrile intermediate by reaction of methyl ester with sodium hydride in toluene, followed by reflux.
- Step 3: Cyclization of oxonitrile with hydrazine hydrate under sonication (ultrasound irradiation) in acetic acid for 1–2 hours to form the pyrazole ring.
This sonication-assisted cyclization enhances reaction rates and yields (typically 55–67%) and allows for the synthesis of various substituted pyrazoles, including thiophene derivatives.
Direct Synthesis from Esters Using tert-Butoxide Base
An alternative approach involves direct synthesis of 5-aminopyrazoles from esters using potassium tert-butoxide as a strong base in tetrahydrofuran (THF):
- Step 1: Dissolution of potassium tert-butoxide in THF.
- Step 2: Addition of ethyl ester and acetylene derivatives to generate α,β-alkynones.
- Step 3: Reflux and cyclization to form the pyrazole ring.
- Step 4: Purification by silica gel chromatography.
This method allows for the preparation of 3,5-disubstituted pyrazoles with good regioselectivity and yields, and can be adapted for ethyl and thiophene substituents by choosing appropriate starting esters and alkynes.
Domino Reactions and Microwave-Assisted Synthesis
Recent advances include domino reactions involving arylglyoxals and pyrazol-5-amines under microwave irradiation:
- Use of p-toluenesulfonic acid as a catalyst in dimethylformamide (DMF) solvent.
- Microwave heating at 120 °C for rapid cyclization and condensation.
- Formation of pyrazolo-fused derivatives with high efficiency.
Though this method is more commonly applied to fused pyrazole systems, it demonstrates the potential for rapid synthesis of pyrazole derivatives, possibly adaptable to 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine with suitable precursors.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Aldehyde + Hydrazine Cyclization | 3-methylthiophene-2-carbaldehyde + hydrazine | Ethanol, reflux, acid catalyst | 55–80 | Simple, direct synthesis | Requires regioselectivity control |
| Ester → Oxonitrile → Sonication | Carboxylic acid → methyl ester → oxonitrile + hydrazine hydrate | Sonication, acetic acid, reflux | 55–67 | Faster reaction, good yields | Multi-step, requires sonicator |
| Ester + tert-Butoxide Base | Ethyl ester + acetylene + KOtBu | THF, reflux, chromatography | 60–85 | High regioselectivity, scalable | Requires strong base handling |
| Microwave-Assisted Domino Reaction | Arylglyoxals + pyrazol-5-amines | DMF, p-TsOH, microwave, 120 °C | 60–70 | Rapid, efficient | Specialized equipment needed |
Analytical Confirmation and Purification
- Purification: Typically achieved by recrystallization or column chromatography using silica gel with solvents such as ethyl acetate/hexane mixtures.
- Structural Confirmation: X-ray crystallography confirms pyrazole ring formation and substituent positioning. Complementary spectroscopic techniques include:
- ^1H and ^13C NMR to verify proton environments and carbon framework.
- IR spectroscopy to confirm NH stretching (~3300–3400 cm⁻¹).
- Mass spectrometry for molecular weight confirmation.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has been studied for its potential as an anti-cancer agent.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through the activation of caspase pathways .
Agrochemicals
Fungicidal Properties
The compound has demonstrated fungicidal activity against several plant pathogens. Its application in agriculture could provide an effective solution for crop protection.
Case Study: Crop Protection
In field trials, 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine was applied to crops affected by fungal diseases. The results showed a reduction in disease incidence by up to 70%, suggesting its efficacy as a biofungicide .
Material Science
Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Research focused on synthesizing a polymer using 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers, making it suitable for high-performance applications .
Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiophene-Containing Pyrazole Derivatives
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7)
- Structure : The thiophene is linked via a methylene bridge to the pyrazole ring, unlike the direct substitution in the target compound.
- Molecular Weight : 193.27 g/mol .
3-(5-Chlorothiophen-2-yl)-N-(4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)propanamide
- Synthesis : Derived from 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS: 1311184-64-1), this compound replaces the thiophene with a pyridinyl group .
- Relevance : The pyridinyl substituent enhances hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic thiophene in the target compound.
Biological Activity
4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique molecular structure, which includes a pyrazole ring substituted with an ethyl group and a methylthiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and structure-activity relationships (SAR).
Molecular Structure and Properties
The molecular formula of 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is with a molecular weight of approximately 221.32 g/mol. The compound's structure is significant as it influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.32 g/mol |
| CAS Number | 1187561-36-9 |
Biological Activity Overview
Research has demonstrated that pyrazole derivatives exhibit various pharmacological activities. The following sections detail specific activities associated with 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Research indicates that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Research Finding: A derivative similar to 4-Ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine exhibited notable anti-inflammatory effects by reducing LPS-induced inflammation in vitro .
Antibacterial Activity
Antibacterial properties of pyrazole derivatives have been documented extensively. Compounds within this class have shown effectiveness against various bacterial strains by disrupting cell membrane integrity or inhibiting bacterial growth.
Research Finding: A study highlighted that several synthesized pyrazole derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrazole structure can lead to enhanced antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Variations in substituents on the pyrazole ring can significantly alter the compound's pharmacological profile.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 4-Ethyl-3-(3-methylthiophen-2-YL)-1H-pyrazol-5-amino | 1187561-36-9 | Potential antitumor and anti-inflammatory |
| 4-Methyl-3-(thiophen-2-YL)-1H-pyrazol-5-amino | 1239692-57-9 | Antibacterial |
| 4-Ethyl-1-methyl-3-(5-methylthiophen-2-YL)-1H-pyrazol | 1156897-84-5 | Antitumor |
Q & A
Q. What are the standard synthetic methodologies for constructing the pyrazole core in 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine?
The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines (e.g., monomethylhydrazine) with β-ketoesters or α,β-unsaturated ketones. For example, cyclization of ethyl acetoacetate with substituted hydrazines under acidic conditions yields 1H-pyrazole intermediates. Subsequent functionalization at the 3- and 4-positions is achieved through cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) or nucleophilic substitution . Optimization of regioselectivity during cyclization is critical and often requires temperature control (e.g., 120°C in POCl₃) .
Q. How is the structural integrity of 4-ethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine confirmed experimentally?
X-ray crystallography is the gold standard for confirming molecular geometry, particularly for resolving tautomeric ambiguity (e.g., 1H-pyrazole vs. 2H-pyrazole). For instance, single-crystal studies of analogous pyrazole derivatives (e.g., halogenated pyrazol-5-amines) reveal planar pyrazole rings with dihedral angles <5° between substituents, ensuring minimal steric distortion . Complementary techniques include / NMR (to identify amine protons and thiophene coupling) and IR spectroscopy (to confirm NH/amine stretches at 3300–3400 cm⁻¹) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Primary assays focus on antimicrobial and anticancer activity. For antimicrobial screening, broth microdilution (MIC/MBC) against Mycobacterium tuberculosis H37Rv or Gram-positive/negative pathogens is standard . Anticancer evaluation employs cell viability assays (e.g., MTT) using human cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies may include tubulin polymerization inhibition assays, as pyrazole derivatives often target microtubule dynamics .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole functionalization be addressed?
Regioselectivity in pyrazole substitution is influenced by electronic and steric factors. For example, introducing bulky groups (e.g., 3-methylthiophen-2-yl) at the 3-position directs electrophilic substitution to the 4- or 5-positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, protecting the amine group (e.g., acetylation) before functionalization minimizes undesired side reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in activity (e.g., potent antitubercular activity in one study vs. inactivity in another) often arise from assay variability (e.g., inoculum size, solvent effects). Normalize data using positive controls (e.g., isoniazid for TB assays) and validate via orthogonal methods (e.g., time-kill kinetics). Structural analogs (e.g., 4-methoxyphenyl derivatives) can clarify structure-activity relationships (SAR) by isolating electronic effects .
Q. How are dynamic processes (e.g., tautomerism) in the pyrazole-amine system characterized?
Variable-temperature NMR (, ) and - HMBC experiments can detect tautomeric equilibria. For example, pyrazol-5-amines exhibit slow exchange between amine and imine forms in DMSO-d₆ at 298 K, resolved as separate signals below 250 K . Solid-state CP/MAS NMR further distinguishes tautomers by analyzing chemical shifts of ring carbons .
Q. What computational methods support SAR studies for pyrazole derivatives?
Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., mycobacterial enoyl-ACP reductase). QSAR models using Hammett constants or DFT-derived descriptors (e.g., HOMO/LUMO energies) correlate electronic effects (e.g., thiophene methyl substitution) with activity trends. MD simulations assess binding stability over 100+ ns trajectories .
Q. How is stereochemical purity ensured during scale-up synthesis?
Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes). For example, enantioselective hydrogenation of α,β-unsaturated ketones yields pyrazole precursors with >95% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
